2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-11(12(15)16)14(19(3,17)18)9-6-5-8(2)10(13)7-9/h5-7,11H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLTBGDYYQCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)C)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid, with the CAS number 1858240-10-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16ClNO4S
- Molecular Weight : 305.77 g/mol
- IUPAC Name : 2-(N-(3-chloro-4-methylphenyl)methylsulfonamido)butanoic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances its cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival. For example, it may modulate the activity of proteins involved in apoptosis and cell cycle regulation.
- Antimicrobial Mechanism : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic processes critical for bacterial survival.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 5 µM against A549 lung cancer cells, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5 |
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
Antimicrobial Activity
Research on the compound's antimicrobial properties revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid exhibits potential anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes and bind to specific receptors suggests that it may play a role in the development of new therapeutic agents.
Case Study: Enzyme Inhibition
A study demonstrated that this compound can inhibit the activity of specific enzymes involved in inflammatory pathways. This inhibition could lead to decreased production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in conditions such as arthritis or other inflammatory diseases.
Organic Synthesis
The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activity.
Example: Synthesis Pathways
The synthesis typically involves reactions that introduce the chloro and methylsulfonyl groups onto the butanoic acid backbone, allowing for further functionalization. This versatility makes it valuable in synthetic organic chemistry .
Binding Affinity Studies
Studies have shown that the structural components of this compound enhance its binding affinity to certain receptors. These interactions are critical for understanding its mechanism of action and potential therapeutic uses .
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits pro-inflammatory enzymes |
| Receptor Binding | High affinity for specific receptors |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related molecules from the Reference Standards for Pharmaceutical Analysis 2018 (), focusing on substituents, functional groups, and roles in pharmaceutical contexts.
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic vs. Non-Aromatic Substituents: The target compound contains a 3-chloro-4-methylphenyl group, which is absent in the listed analogs. This aromatic substitution likely enhances lipophilicity and may influence receptor binding compared to simpler analogs like L-methionine sulfone . In contrast, compounds like (2S)-2-amino-4-(methylsulfonyl)butanoic acid lack aromaticity, prioritizing polar interactions (e.g., hydrogen bonding via amino and sulfonyl groups).
Sulfonyl vs. Sulfanyl Groups: The methylsulfonyl group in the target compound increases polarity and oxidative stability compared to the methylsulfanyl group in N-acetyl-DL-methionine (1115-47-5).
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis likely involves sulfonylation of a 3-chloro-4-methylphenylamine intermediate followed by coupling to butanoic acid, contrasting with the acetylation steps seen in N-acetyl-methionine derivatives .
- Stability and Solubility: The chloro-methylphenyl group may reduce aqueous solubility compared to non-aromatic analogs, posing challenges for formulation. However, the methylsulfonyl group could improve thermal stability, as seen in related sulfonamides .
Preparation Methods
Starting Materials
- (2S)-3-methyl-2-aminobutanoic acid : The amino acid backbone.
- 3-chloro-4-methylbenzenesulfonyl chloride : The sulfonylating agent bearing the chloro and methyl substituents on the aromatic ring.
- Methylsulfonyl amine derivatives : For introducing the methylsulfonyl group on the nitrogen.
General Synthetic Scheme
Protection of the amino acid carboxyl group : The carboxylic acid of the amino acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during sulfonylation.
Sulfonylation of the amino group : The protected amino acid ester is reacted with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base (such as triethylamine or pyridine) in an aprotic solvent like dichloromethane or tetrahydrofuran. This step forms the sulfonamide bond.
Introduction of the methylsulfonyl substituent : The sulfonamide nitrogen is further functionalized with a methylsulfonyl group, typically by reaction with methylsulfonyl chloride or using methylsulfonylating reagents under mild conditions.
Deprotection of the ester : The ester protecting group is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid, yielding 2-[(3-chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amino acid ester formation | Acid catalyst or esterification reagents | Methanol, ethanol | Reflux | Several hours | Protects carboxyl group |
| Sulfonylation | 3-chloro-4-methylbenzenesulfonyl chloride + base (Et3N) | Dichloromethane, THF | 0 to 25°C | 1–4 hours | Anhydrous conditions preferred |
| Methylsulfonylation | Methylsulfonyl chloride or equivalent | Dichloromethane, DMF | 0 to room temp | 2–6 hours | Controlled addition to avoid overreaction |
| Ester deprotection | Acidic (HCl) or basic (NaOH) hydrolysis | Water/organic solvent | Room temp to reflux | 1–12 hours | pH control critical for yield |
Research Findings and Optimization
Stereochemical Integrity : The use of mild conditions during sulfonylation and methylsulfonylation steps preserves the (S)-configuration at the chiral center, as confirmed by chiral HPLC and NMR analysis.
Yield Optimization : The choice of base and solvent significantly affects the yield and purity. Triethylamine in dichloromethane at low temperature provides the best balance between reactivity and selectivity.
Purification : The final product is purified by recrystallization or preparative chromatography to remove unreacted starting materials and side products.
Scale-up Considerations : The process is amenable to scale-up with attention to moisture control and temperature regulation to prevent sulfonyl chloride hydrolysis.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Amino Acid Protection | Esterification of carboxyl group | Prevents side reactions | Requires additional step |
| Sulfonylation | Reaction with aryl sulfonyl chloride + base | High selectivity | Sensitive to moisture |
| Methylsulfonylation | Introduction of methylsulfonyl group via methylsulfonyl chloride | Enhances compound functionality | Overreaction possible |
| Deprotection | Hydrolysis of ester to free acid | Regenerates active acid group | Needs pH control |
| Purification | Recrystallization or chromatography | High purity product | Time-consuming |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions, such as temperature, catalyst selection, and solvent systems. For example, chlorination steps (common in related aryl-sulfonamide compounds) may require catalysts like FeCl₃ under controlled conditions to minimize side reactions . Purification via column chromatography or recrystallization (using solvents like methanol/water mixtures) can enhance purity. Analytical tools like HPLC or NMR should validate structural integrity and quantify impurities .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H/¹³C and 2D techniques) are critical for structural confirmation. For trace impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards (e.g., deuterated analogs) improves sensitivity . Solid-phase extraction (SPE) protocols using HLB cartridges can pre-conjugate samples for environmental or biological matrix analysis .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling should use a range of solvents (e.g., DMSO, aqueous buffers) with spectrophotometric or gravimetric quantification. Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests, monitored via LC-UV/MS. For biological assays, ensure compatibility with cell culture media by pre-testing solubility enhancers (e.g., cyclodextrins) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out system-specific artifacts. Control for confounding factors like compound aggregation or membrane permeability using dynamic light scattering (DLS) or parallel artificial membrane permeability assays (PAMPA). Dose-response curves with stringent statistical validation (e.g., Hill slope analysis) can clarify potency discrepancies .
Q. How can the environmental degradation pathways of this compound be systematically studied?
- Methodological Answer : Employ OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial consortium assays). Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track mineralization rates. Advanced mass spectrometry (e.g., Q-TOF) identifies transformation products, while computational tools (e.g., EPI Suite) predict persistence and bioaccumulation potential .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine target-based approaches (e.g., enzyme inhibition assays) with phenotypic screening in relevant cell lines. CRISPR-Cas9 gene editing or siRNA knockdown can validate target engagement. For in-depth mechanistic studies, use techniques like surface plasmon resonance (SPR) for binding affinity measurements or cryo-EM for structural insights .
Q. How can researchers address inconsistencies in chromatographic data during metabolite profiling?
- Methodological Answer : Standardize sample preparation (e.g., deactivate glassware with DMDCS to prevent analyte adsorption) . Use isotopic internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects in LC-MS/MS. Optimize gradient elution parameters and column chemistry (e.g., C18 vs. HILIC) to resolve co-eluting peaks .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, machine learning algorithms (e.g., random forest) can identify predictive biomarkers .
Q. How can researchers validate computational predictions of this compound’s pharmacokinetic properties?
- Methodological Answer : Compare in silico ADME predictions (e.g., using SwissADME or pkCSM) with in vitro assays like Caco-2 permeability, microsomal stability, and plasma protein binding. In vivo pharmacokinetic studies in rodent models provide definitive validation of bioavailability and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
